molecular formula C13H25I B14316127 6-Iodo-7-methyldodec-6-ene CAS No. 108025-28-1

6-Iodo-7-methyldodec-6-ene

Cat. No.: B14316127
CAS No.: 108025-28-1
M. Wt: 308.24 g/mol
InChI Key: HEEPCISTDLLADF-UHFFFAOYSA-N
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Description

6-Iodo-7-methyldodec-6-ene is an organic compound characterized by the presence of an iodine atom attached to a dodecene chain. This compound is notable for its unique structure, which includes a double bond at the sixth carbon and a methyl group at the seventh carbon. The presence of iodine makes it a valuable intermediate in various chemical reactions, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-7-methyldodec-6-ene typically involves the iodination of a suitable precursor. One common method is the addition of iodine to 7-methyldodec-6-ene under controlled conditions. This reaction can be facilitated by the presence of a catalyst, such as silver nitrate, which helps in the formation of the iodoalkene.

    Iodination Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-7-methyldodec-6-ene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction Reactions: The double bond can be reduced to form saturated alkanes.

Common Reagents and Conditions

  • Substitution

      Reagents: Sodium azide (NaN₃), potassium cyanide (KCN).

      Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).

      Conditions: Reactions are usually performed in aqueous or organic solvents under mild conditions.

  • Reduction

      Reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

      Conditions: Conducted under atmospheric or elevated pressure at room temperature.

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted alkenes.

    Oxidation: Formation of epoxides, diols, or carboxylic acids.

    Reduction: Formation of saturated alkanes.

Scientific Research Applications

6-Iodo-7-methyldodec-6-ene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly in the synthesis of iodine-containing drugs.

    Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.

    Biological Studies: Employed in the study of biological pathways and mechanisms, especially those involving iodine metabolism.

Mechanism of Action

The mechanism of action of 6-iodo-7-methyldodec-6-ene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the double bond plays a crucial role in determining the reactivity and the products formed.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-7-methyldodec-6-ene: Similar structure but with a bromine atom instead of iodine.

    6-Chloro-7-methyldodec-6-ene: Contains a chlorine atom in place of iodine.

    7-Methyldodec-6-ene: Lacks the halogen atom, making it less reactive in certain types of reactions.

Uniqueness

6-Iodo-7-methyldodec-6-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

108025-28-1

Molecular Formula

C13H25I

Molecular Weight

308.24 g/mol

IUPAC Name

6-iodo-7-methyldodec-6-ene

InChI

InChI=1S/C13H25I/c1-4-6-8-10-12(3)13(14)11-9-7-5-2/h4-11H2,1-3H3

InChI Key

HEEPCISTDLLADF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C(CCCCC)I)C

Origin of Product

United States

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